![molecular formula C8H10BrNO3S B13879066 N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a bromine atom, a hydroxymethyl group, and a methanesulfonamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide typically involves the bromination of a phenyl ring followed by the introduction of hydroxymethyl and methanesulfonamide groups. One common method involves the use of bromine and a suitable catalyst to brominate the phenyl ring, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The final step involves the reaction with methanesulfonamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-bromo-3-(carboxymethyl)phenyl]methanesulfonamide.
Reduction: Formation of N-[3-(hydroxymethyl)phenyl]methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)methanesulfonamide
- N-(3-hydroxyphenyl)methanesulfonamide
- N-(4-methoxyphenyl)methanesulfonamide
Uniqueness
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H10BrNO3S |
|---|---|
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-14(12,13)10-7-2-3-8(9)6(4-7)5-11/h2-4,10-11H,5H2,1H3 |
Clave InChI |
AKSUCSMUDJAOBU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
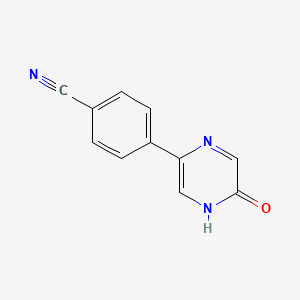
![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
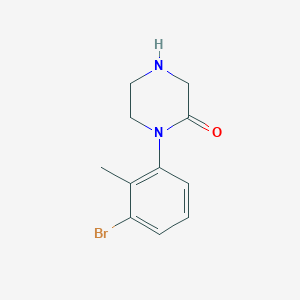
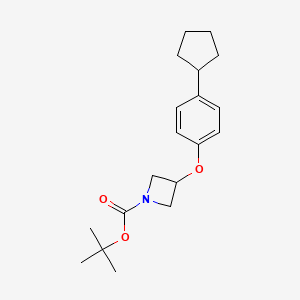
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
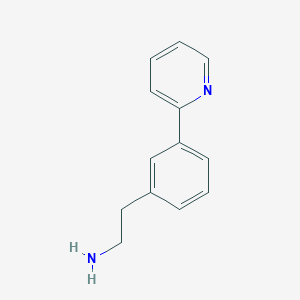
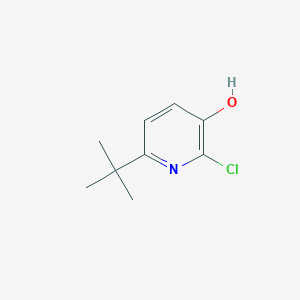
![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
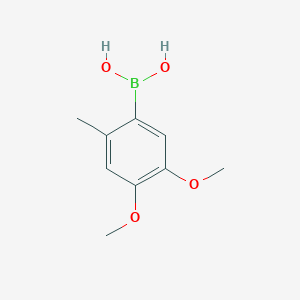
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
